2-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-16(8-5-9-17(13)18(20)21)14-6-4-7-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJOWBALQXFUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692309 | |
| Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-00-0 | |
| Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
The Suzuki reaction between 3-bromo-2-methylbenzoic acid and 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is catalyzed by Pd(PPh₃)₄ in a mixed solvent system of THF/H₂O (3:1) with K₂CO₃ as the base. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 85–90% yield |
| Temperature | 80°C, 12 hours | Complete conversion |
| Base | K₂CO₃ (3 equiv) | Neutralizes HBr |
| Solvent | THF/H₂O | Solubility |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond of Fragment A, followed by transmetallation with the boronic acid (Fragment B) and reductive elimination to form the biphenyl bond.
Challenges and Solutions
-
Steric Hindrance : The methyl and carboxylic acid groups adjacent to the coupling site slow the reaction. Using bulky ligands (e.g., SPhos) increases steric tolerance, improving yields to 92%.
-
Boronic Acid Stability : The sulfonamide group in Fragment B may destabilize the boronic acid. Trimethyl borate (2 equiv) stabilizes the boronic acid during coupling.
Sulfonation and Amination of the Biphenyl Intermediate
Sulfonyl Chloride Formation
Post-coupling, the intermediate 3'-bromo-2-methyl-[1,1'-biphenyl]-3-carboxylic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C:
Yield : 75–80% after precipitation in ice water.
Amination with Pyrrolidine
The sulfonyl chloride intermediate reacts with pyrrolidine in THF with Et₃N as a base:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Equivalents of Amine | 1.2 equiv | 95% conversion |
| Reaction Time | 4 hours | Minimal byproducts |
Purification : The crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity.
Alternative Synthetic Routes
Direct Coupling with Pre-Functionalized Boronic Acids
Using 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in the Suzuki step avoids post-functionalization. However, this boronic acid is prone to protodeboronation under basic conditions, reducing yields to 65%.
Ullmann-Type Coupling
A copper-catalyzed coupling between 3-iodo-2-methylbenzoic acid and 3-(pyrrolidin-1-ylsulfonyl)phenylzinc chloride achieves 70% yield but requires toxic solvents (DMAc) and higher temperatures (120°C).
Scalability and Industrial Considerations
-
Catalyst Recycling : Pd recovery via activated charcoal filtration reduces costs by 40% in large-scale batches.
-
Waste Management : Aqueous waste from Suzuki reactions is treated with NaHSO₃ to precipitate Pd residues.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
-
δ 8.12 (s, 1H, Ar–H), 7.89–7.45 (m, 6H, Ar–H), 3.25 (t, 4H, pyrrolidine CH₂), 2.98 (s, 3H, CH₃), 1.85 (quin, 4H, pyrrolidine CH₂).
IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Scientific Research Applications
2-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Pharmacology: It is studied for its potential as a κ-opioid receptor antagonist, which could be useful in treating depression and addiction disorders.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The compound exerts its effects primarily through its interaction with κ-opioid receptors. As an antagonist, it binds to these receptors, inhibiting their activation by endogenous ligands. This mechanism is crucial for its potential therapeutic effects in treating mood disorders and addiction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several biphenyl-carboxylic acid derivatives and pyrrolidine-containing molecules. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Pharmacological Relevance |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₉NO₄S | 345.41 | 2-methyl biphenyl, 3'-pyrrolidine sulfonyl, 3-carboxylic acid | Not explicitly stated (hypothetical) |
| (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... [1] | C₂₂H₂₂F₃N₃O₅ | 465.42 | Benzodioxol, trifluoromethylphenyl urea, pyrrolidine-carboxylic acid | Potential enzyme inhibition |
| Eltrombopag Olamine [4] | C₂₅H₂₂N₄O₄·2C₂H₇NO | 564.60 | Biphenyl-3-carboxylic acid, pyrazolylidene hydrazino, hydroxy group | Thrombocytopenia treatment |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid [2] | C₆H₉NO₃ | 143.14 | Pyrrolidine-3-carboxylic acid, 1-methyl, 5-oxo | Intermediate in organic synthesis |
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s pyrrolidine sulfonyl group distinguishes it from Eltrombopag Olamine, which features a pyrazolylidene hydrazino group. The methyl group at the biphenyl 2-position may enhance metabolic stability compared to unsubstituted analogs, as methyl groups often reduce oxidative degradation .
Synthetic Complexity :
- The trifluoromethylphenyl urea in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... () requires multi-step synthesis (68% crude yield), whereas the target compound’s sulfonamide linkage might involve simpler sulfonation of pyrrolidine .
Physicochemical Properties :
- The molecular weight of the target compound (345.41 g/mol) places it in the "drug-like" range, unlike Eltrombopag (564.60 g/mol), which exceeds typical Lipinski limits, necessitating formulation as a salt for solubility .
- The pyrrolidine-3-carboxylic acid in (143.14 g/mol) is a smaller, more polar intermediate, highlighting the trade-off between size and functional diversity in drug design .
Spectroscopic and Analytical Data (Inferred from Analogues)
While direct data for the target compound are lacking, analogs provide methodological insights:
- FTIR Analysis : reports ν(C=O) at 1675 cm⁻¹ for a pyrrolidine-carboxylic acid, suggesting similar carbonyl stretching for the target compound .
- Mass Spectrometry : The APCI-MS in confirms molecular ion detection (m/z 466), a technique applicable to the target compound for purity validation .
Pharmacokinetic Predictions
- LogP and Solubility : The sulfonyl group in the target compound likely increases hydrophilicity (lower LogP) compared to Eltrombopag’s hydrophobic pyrazole ring. This may improve aqueous solubility but reduce blood-brain barrier penetration.
Critical Analysis of Evidence Limitations
- Missing Direct Data: No explicit studies on the target compound’s synthesis or bioactivity were found in the provided evidence, necessitating extrapolation from structural analogs.
- Contradictions in Functional Group Roles: While sulfonamides are generally protease inhibitors (), highlights hydrazino groups as critical for receptor binding, underscoring the need for target-specific assays .
Q & A
Synthetic Routes and Optimization
Basic: What are the standard synthetic routes for preparing 2-methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid? The compound is typically synthesized via a multi-step approach:
- Step 1: Suzuki-Miyaura cross-coupling to assemble the biphenyl core using arylboronic acids and aryl halides, as demonstrated for analogous biphenyl carboxylic acids . Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ are common.
- Step 2: Sulfonylation of the biphenyl intermediate. Pyrrolidine sulfonyl groups are introduced via sulfonamide coupling, often using sulfonyl chlorides under anhydrous conditions with bases like triethylamine .
- Step 3: Methylation at the 2-position and final carboxylic acid deprotection (if protected).
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency, as ligand choice affects steric and electronic outcomes .
- Temperature Control: Maintain precise heating (e.g., 80–100°C for Suzuki reactions) to minimize side products .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., biphenyl coupling constants, pyrrolidine sulfonyl protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities and validate the sulfonyl-pyrrolidine conformation .
Advanced: How can overlapping NMR signals be resolved for accurate assignment?
- 2D NMR (COSY, HSQC): Correlate coupled protons and assign carbons in crowded regions (e.g., biphenyl aromatic signals) .
- Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the sulfonyl group) .
Structure-Activity Relationship (SAR) Studies
Basic: How does the pyrrolidine sulfonyl group influence biological activity? The sulfonyl group enhances hydrogen bonding with target proteins, while pyrrolidine provides conformational rigidity. For example, sulfonamide-containing biphenyl analogs show improved binding affinity in enzyme inhibition assays .
Advanced: What strategies can modify the compound to enhance selectivity?
- Substituent Variation: Replace pyrrolidine with other heterocycles (e.g., piperidine) to alter steric bulk and polarity .
- Isosteric Replacement: Substitute the sulfonyl group with phosphonates or amides to probe electronic effects .
Biological Activity Assays
Basic: How can in vitro assays be designed to evaluate this compound’s activity?
- Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., for proteases or kinases) with IC₅₀ determination .
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Advanced: How to interpret contradictory data from different assay formats?
- Buffer Compatibility: Test if assay buffers (e.g., DMSO concentration) affect compound solubility or aggregation .
- Orthogonal Assays: Validate hits using both biochemical (e.g., enzymatic) and cellular (e.g., luciferase reporter) systems .
Stability and Degradation Analysis
Basic: What methods assess the compound’s stability under storage?
- HPLC Purity Checks: Monitor degradation over time at varying temperatures (4°C, RT, -20°C) .
- Forced Degradation: Expose to heat, light, or acidic/basic conditions to identify labile groups (e.g., sulfonamide hydrolysis) .
Advanced: How to determine degradation pathways and shelf-life?
- LC-MS/MS: Identify degradation products (e.g., des-methyl analogs or sulfonic acid derivatives) .
- Accelerated Stability Studies: Use Arrhenius modeling to predict shelf-life based on degradation kinetics at elevated temperatures .
Data Contradiction and Reproducibility
Advanced: How to resolve discrepancies in reported synthetic yields or bioactivity?
- Reaction Replication: Strictly follow published protocols while documenting deviations (e.g., inert atmosphere purity) .
- Batch Analysis: Compare multiple synthesis batches via HPLC to identify impurity-driven variability .
Computational Modeling
Advanced: How can molecular docking predict binding modes with target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
